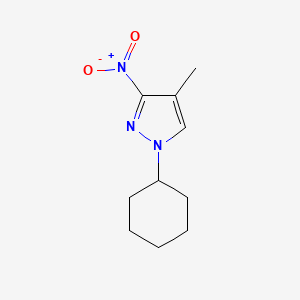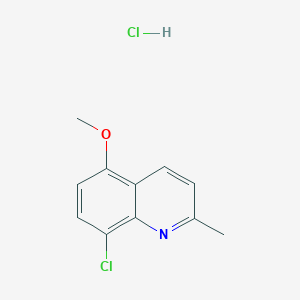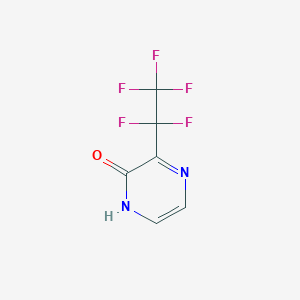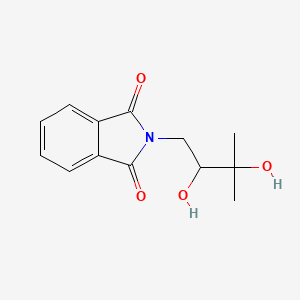
3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole hydrochloride
説明
3-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole hydrochloride, also known as CMCT, is a synthetic compound with a wide range of applications in the scientific research field. It is a colorless, odorless, crystalline solid that is soluble in water. CMCT has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent probe in biological imaging. In addition, it has been studied for its potential use in drug discovery and development.
作用機序
The mechanism of action of 3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole hydrochloride is not yet fully understood. It is believed to act as a proton shuttle, transferring protons from one molecule to another. This allows it to act as a catalyst in various chemical reactions, including those involving carbamates, amides, and sulfonamides. In addition, this compound has been shown to interact with proteins, suggesting that it may also be involved in regulating cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. In vitro studies have shown that this compound can inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties. In addition, this compound has been shown to interact with proteins, suggesting that it may be involved in regulating cellular processes. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
The advantages of using 3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole hydrochloride in laboratory experiments include its low cost, its availability in a variety of forms, and its wide range of applications. In addition, this compound is relatively easy to handle and store, and it is not toxic or hazardous. However, there are some limitations to using this compound in laboratory experiments. For example, its low solubility in water can make it difficult to use in some reactions, and its reactivity can make it difficult to control the reaction conditions.
将来の方向性
Future research on 3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole hydrochloride should focus on understanding its mechanism of action, exploring its potential applications in drug discovery and development, and assessing its biochemical and physiological effects. In addition, further research should be conducted to explore the use of this compound as a fluorescent probe for biological imaging, and to develop new methods for its synthesis. Finally, research should be conducted to identify potential new uses for this compound, such as in the synthesis of polymers and other materials.
科学的研究の応用
3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole hydrochloride is widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis for the preparation of a variety of compounds, including carbamates, amides, and sulfonamides. It has also been used as a catalyst in polymerization reactions, such as the synthesis of polyesters and polyurethanes. In addition, this compound has been used as a fluorescent probe for biological imaging, enabling researchers to visualize and quantify cellular processes in living cells.
特性
IUPAC Name |
3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c1-15-9(6-11)13-14-10(15)7-2-4-8(12)5-3-7;/h2-5H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHMCZXLQOEGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=C(C=C2)Cl)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B1458255.png)
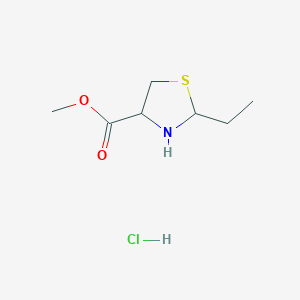
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1458257.png)
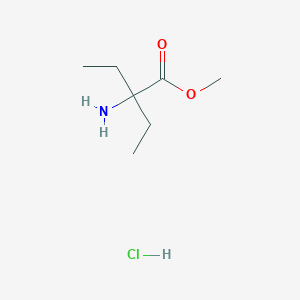
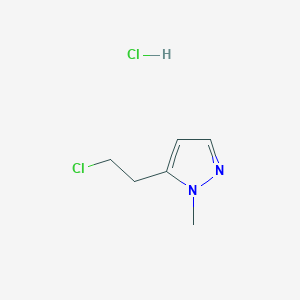

![3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1458261.png)

